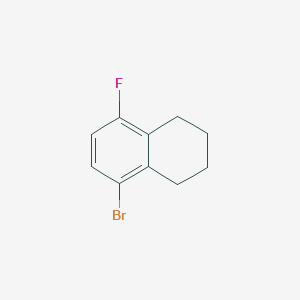

5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene

Overview

Description

5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene is a chemical compound with the CAS Number: 104761-49-1 . It has a molecular weight of 229.09 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecule contains a total of 23 bonds; 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Scientific Research Applications

Dopaminergic and Serotonergic Systems Study

5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene derivatives have been synthesized and tested for their effects on central serotonergic (5-HT1A) and dopaminergic (D2) systems. Surprisingly, certain isomers showed significantly lower affinity for D2 and 5-HT1A receptors than their corresponding phenols, impacting in vivo effects. These findings enhance the understanding of dopaminergic and serotonergic system interactions (Stjernlöf et al., 1993).

Liquid Crystal Materials for LCDs

A study on liquid crystal materials with fluoro-substituted tetrahydronaphthalene structures, like this compound, designed for active matrix LCDs, showed that these compounds exhibit excellent properties for TFT-displays. The synthesized compounds demonstrated wide nematic temperature ranges, low melting points, and large values of dielectric anisotropy, suggesting their utility in new liquid crystal mixtures for display technologies (Kusumoto et al., 2004).

Serotonin Receptor Agents

Research involving N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides, structurally related to this compound, focused on 5-HT7 receptor agents. This study revealed key insights into the structure-affinity and -activity relationships for the 5-HT7 receptor, particularly highlighting the crucial role of the substitution pattern in affecting receptor affinity and intrinsic activity (Leopoldo et al., 2007).

Chiral Auxiliary in Asymmetric Reactions

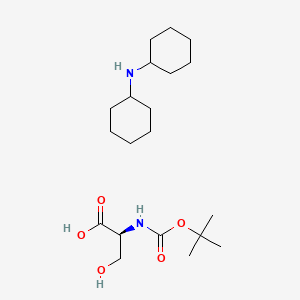

(1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, derived from similar tetrahydronaphthalene structures, has been successfully employed as a chiral auxiliary in Reformatsky-type reactions. This chemoenzymatically synthesized compound demonstrated its utility in asymmetric organic synthesis (Orsini et al., 2005).

Synthesis and Investigation of Novel Dyes

5-Phenyl-1,2,3,4-tetrahydronaphthalene derivatives, closely related to this compound, have been synthesized and characterized for their potential as novel dyes. These dyes exhibit distinctive spectroscopic properties in various solvents, indicating their potential application in dye and pigment industries (Pietrzak & Bajorek, 2013).

Anticancer Activity Studies

A compound structurally related to this compound demonstrated significant anticancer activity. The compound showed notable inhibition against HL-60 and BEL-7402 cancer cells, suggesting potential applications in cancer treatment research (Miao, Yan, & Zhao, 2010).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely .

properties

IUPAC Name |

5-bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUXPECXTLSPTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=CC(=C2C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909179 | |

| Record name | 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104761-49-1 | |

| Record name | Naphthalene, 5-bromo-8-fluoro-1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104761491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-8-fluoro-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

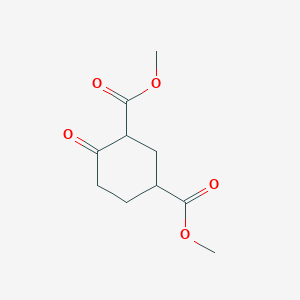

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Ethanediamine, N-(2-aminoethyl)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3045241.png)